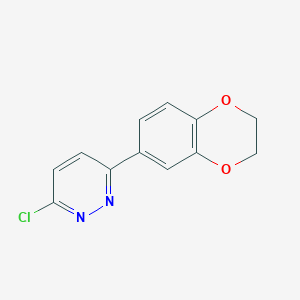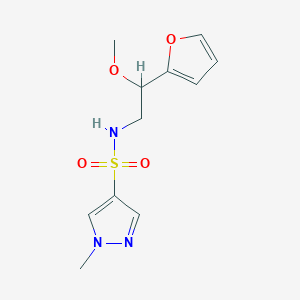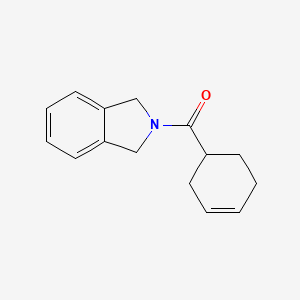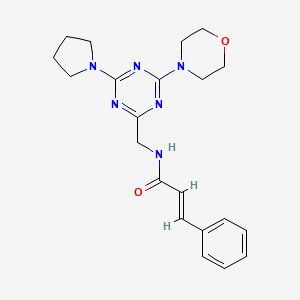
3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine” is a complex organic molecule that contains a pyridazine ring, a benzodioxin ring, and a chlorine atom . Pyridazine is a six-membered ring with two nitrogen atoms, while benzodioxin is a fused ring structure containing a benzene and a dioxin ring .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into pyridazine derivatives, including those structurally related to 3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine, emphasizes their significant pharmaceutical importance due to the unique properties of heterocyclic compounds. A study detailed the synthesis, structure analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks of a pyridazine analog. This compound was synthesized through a process involving dry dichloromethane, highlighting its potential in medicinal chemistry due to the molecular interactions and packing of molecules as understood through XRD, DFT calculations, and Hirshfeld surface analysis (Sallam et al., 2021).
Reactivity with Sodium Methoxide and Amines
Another study explored the reactivity of benzodioxinopyridazines with sodium methoxide and amines, leading to the synthesis of new compounds. This investigation showcases the compound's versatility in creating a variety of derivatives, essential for developing new pharmaceuticals or materials with specific properties (Oishi et al., 2004).
Corrosion Inhibition
Pyridazine derivatives have also been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. These studies utilize electrochemical, spectroscopic, and theoretical computational chemistry techniques to demonstrate that pyridazine derivatives, due to their molecular structure, can offer protection against corrosion, implicating their potential in industrial applications (Mashuga et al., 2017).
Antiviral Activities
Research into pyridazine derivatives extends into the biomedical field, where certain compounds have been synthesized and tested for their antiviral activities. These compounds, including structurally related analogs to this compound, have been evaluated against various viruses, demonstrating the potential for development into antiviral agents. Such research provides a basis for the continued exploration of pyridazine derivatives in therapeutic applications, underscoring their potential to inhibit viral replication in vitro (Galtier et al., 2003).
Luminescent Properties
Complexes based on substituted pyridazine ligands, including those similar to this compound, have been synthesized to explore their structural and luminescent properties. The research into these complexes aims to understand their potential applications in materials science, particularly in the development of new luminescent materials for various technological applications (Zhou et al., 2017).
Direcciones Futuras
The future research directions for “3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit antibacterial properties .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit bacterial biofilm growth .
Result of Action
It has been reported that similar compounds have antibacterial properties and can inhibit bacterial biofilm growth .
Propiedades
IUPAC Name |
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-12-4-2-9(14-15-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNRSHFKJFDOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2808220.png)


![4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2808224.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2808225.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride](/img/structure/B2808234.png)
![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808237.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2808240.png)
![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)
